molecular formula C11H21BrO4 B606389 Bromo-PEG2-t-butyl ester CAS No. 1381861-91-1

Bromo-PEG2-t-butyl ester

Cat. No. B606389
M. Wt: 297.19
InChI Key: UOYAYHGUAATLSG-UHFFFAOYSA-N
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Description

Bromo-PEG2-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

Bromo-PEG2-t-butyl ester has a molecular weight of 297.2 g/mol . It contains a total of 36 bonds, including 15 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 aliphatic ester, and 2 aliphatic ethers .


Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG2-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Bromo-PEG2-t-butyl ester has a predicted boiling point of 332.0±22.0 °C and a predicted density of 1.240±0.06 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

Enantioselective Coupling in Organic Synthesis

Bromo-PEG2-t-butyl ester has been utilized in the enantioselective coupling of t-butyl bromoacetate with aldehydes. This process produces anti-α-bromo β-hydroxy esters, which serve as precursors for chiral glycidic esters, acetate aldols, β-amino acid esters, and α-amino acid esters. These compounds have a broad range of applications in organic synthesis and pharmaceutical research (Corey & Choi, 1991).

Polymer Science and Engineering

In polymer science, Bromo-PEG2-t-butyl ester plays a crucial role in the preparation of block copolymers. It is used in the Diels–Alder reaction, particularly in the functionalization of polymers like poly(methyl methacrylate) and polystyrene, leading to the creation of novel polymeric materials with diverse applications (Durmaz et al., 2006).

Solid-Phase Synthesis of Glycopeptides

Bromo-PEG2-t-butyl ester is used as a handle in the solid-phase synthesis of glycopeptides, demonstrating its utility in peptide and protein engineering. This process involves conjugating the handle with Fmoc amino acids to form allyl esters, which are then used in the synthesis of glycopeptide oligomers (Nakahara et al., 2000).

Development of Lithium-Sulfur Batteries

In the field of energy storage, Bromo-PEG2-t-butyl ester contributes to the development of advanced lithium-sulfur batteries. Its derivatives are used in creating quasi-solid-state copolymer electrolytes, which enhance the performance of these batteries through improved ionic conductivity and lithium-ion migration rate (Cai et al., 2019).

Safety And Hazards

Bromo-PEG2-t-butyl ester is classified as a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, not to breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Bromo-PEG2-t-butyl ester is used as a PEG derivative in drug delivery . Its hydrophilic PEG spacer increases solubility in aqueous media, making it a promising compound for future research and applications .

properties

IUPAC Name

tert-butyl 3-[2-(2-bromoethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYAYHGUAATLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG2-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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